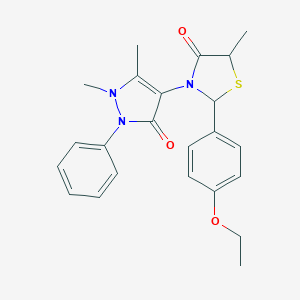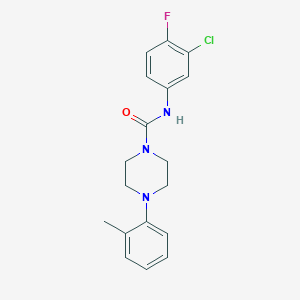![molecular formula C22H22N6O4 B277803 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide, commonly known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a derivative of furfurylidene malononitrile and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DBF is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, RNA, and proteins. DBF has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
DBF has been found to have various biochemical and physiological effects. In vitro studies have shown that DBF inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis C virus. In animal studies, DBF has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DBF in lab experiments is its broad-spectrum activity against various cellular targets. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using DBF is its potential toxicity. Studies have shown that DBF can cause DNA damage and cell death at high concentrations.
Orientations Futures
There are several future directions for the study of DBF. One of the areas of interest is the development of DBF-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of DBF as a fluorescent dye in the detection of biomolecules. Future studies should also focus on the potential toxicity of DBF and its effects on the environment.
Conclusion:
In conclusion, DBF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. DBF interacts with various cellular targets and has been found to have anti-cancer, antiviral, and antibacterial properties. Although DBF has several advantages for lab experiments, its potential toxicity should be carefully considered. Future studies should focus on the development of DBF-based drugs and the potential toxicity of DBF.
Méthodes De Synthèse
DBF has been synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of malononitrile. Another method involves the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of ammonium acetate. The synthesis of DBF is a complex process that requires careful attention to the reaction conditions to obtain a pure product.
Applications De Recherche Scientifique
DBF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DBF has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and neuroprotective effects. In agriculture, DBF has been used as a pesticide due to its insecticidal properties. In material science, DBF has been used as a fluorescent dye in the detection of biomolecules.
Propriétés
Nom du produit |
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide |
|---|---|
Formule moléculaire |
C22H22N6O4 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H22N6O4/c1-4-26(5-2)15-6-8-16(9-7-15)27-24-18-12-14(3)17(13-19(18)25-27)23-22(29)20-10-11-21(32-20)28(30)31/h6-13H,4-5H2,1-3H3,(H,23,29) |
Clé InChI |
UWKXVDAVUJJUIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)





